![molecular formula C15H20Cl2N2O3S B4430565 1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B4430565.png)
1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine
Descripción general
Descripción
1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine, also known as DIDS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIDS belongs to the class of arylsulfonamide compounds and has been used as a tool to investigate the mechanisms of ion transport and membrane permeability in cells.
Mecanismo De Acción
The mechanism of action of 1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine involves the binding of the compound to specific sites on ion channels and transporters, which results in the inhibition of their activity. This compound has been shown to interact with the pore-forming region of chloride channels, which prevents the movement of chloride ions across the membrane. This compound also interacts with the transmembrane domains of NHE and AE, which affects the transport of ions and water across the membrane. The exact mechanism of action of this compound on these transporters is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells and tissues. Inhibition of CFTR by this compound has been shown to reduce the secretion of chloride ions in the airway epithelium, which is relevant to the pathophysiology of cystic fibrosis. This compound has also been shown to reduce the secretion of insulin from pancreatic beta cells, which is relevant to the regulation of blood glucose levels. Inhibition of NHE and AE by this compound has been shown to affect the acid-base balance and cell volume regulation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has several advantages for use in lab experiments. It is a specific inhibitor of chloride channels and transporters, which allows for the selective modulation of their activity. This compound is also a reversible inhibitor, which allows for the recovery of ion transport and membrane permeability after the removal of the compound. However, this compound has some limitations for use in lab experiments. It can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. In addition, this compound can interact with other ion channels and transporters, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for 1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine research. One area of research is the development of more potent and specific inhibitors of chloride channels and transporters. This would allow for more selective modulation of their activity and reduce the potential for off-target effects. Another area of research is the investigation of the role of chloride channels and transporters in various physiological processes, such as cell migration and cancer progression. This would provide insights into the mechanisms underlying these processes and identify potential therapeutic targets. Finally, the development of novel drug delivery systems for this compound would allow for targeted modulation of ion transport and membrane permeability in specific tissues and organs.
Aplicaciones Científicas De Investigación
1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has been used in various scientific research applications due to its ability to modulate ion transport and membrane permeability. It has been shown to inhibit chloride channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC). This compound has also been shown to inhibit the activity of the Na+/H+ exchanger (NHE) and the anion exchanger (AE). In addition, this compound has been used to study the role of membrane transporters in various physiological processes, such as insulin secretion, cell volume regulation, and acid-base balance.
Propiedades
IUPAC Name |
1-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3S/c1-11(2)9-15(20)18-5-7-19(8-6-18)23(21,22)14-10-12(16)3-4-13(14)17/h3-4,10-11H,5-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJGNYFULBAFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



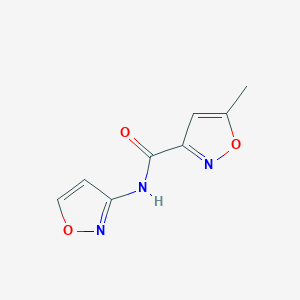
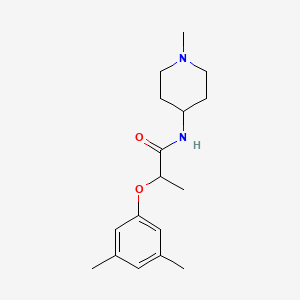
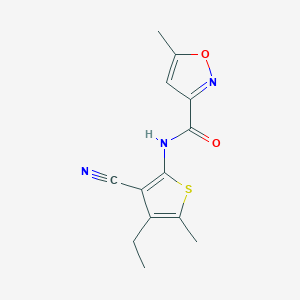
![1-[(5-bromo-2-thienyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B4430495.png)
![1-[2-(2-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4430501.png)
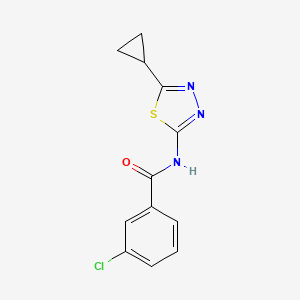
![1-[(5-methyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4430519.png)
![1-(2-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4430535.png)
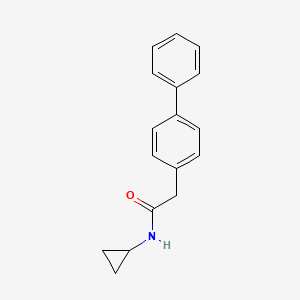
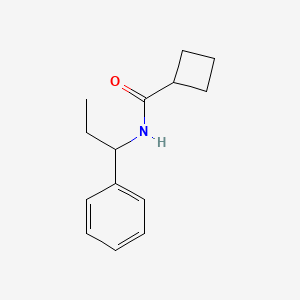
![ethyl [1-(4-pyridinyl)ethyl]carbamate](/img/structure/B4430546.png)
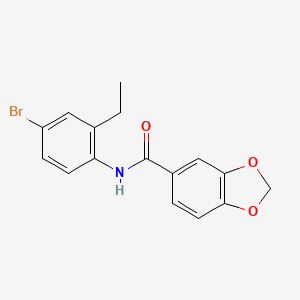
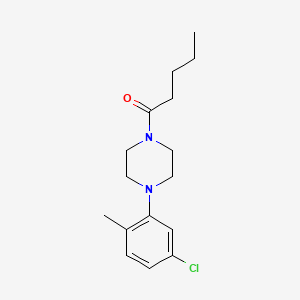
![1-(cyclopentylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4430569.png)